5-amino-6,6,6-trifluorohexanoic acid hydrochloride
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Overview
Description
5-amino-6,6,6-trifluorohexanoic acid hydrochloride is a chemical compound with the molecular formula C6H10F3NO2·HCl. It is a derivative of hexanoic acid, where the sixth carbon is substituted with three fluorine atoms and the fifth carbon is substituted with an amino group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6,6,6-trifluorohexanoic acid hydrochloride typically involves the alkylation of a chiral Ni(II)-complex of glycine Schiff base with CF3(CH2)3I. This reaction is performed under controlled conditions to ensure the desired stereochemistry and purity of the product . The reaction is usually carried out on a large scale, making it suitable for industrial production.
Industrial Production Methods
For industrial production, the synthesis is scaled up to over 100 grams, and the chiral auxiliary used in the process can be recovered and reused, making the method efficient and cost-effective . The process involves heating the reaction mixture to 50-60°C to facilitate the reaction and ensure complete conversion of the starting materials.
Chemical Reactions Analysis
Types of Reactions
5-amino-6,6,6-trifluorohexanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted hexanoic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-amino-6,6,6-trifluorohexanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein engineering due to its unique structural properties.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-amino-6,6,6-trifluorohexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s metabolic stability and bioavailability, making it a valuable tool in drug design . The amino group allows for interactions with enzymes and receptors, facilitating the study of biochemical pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-amino-4,4,4-trifluorobutanoic acid: Another fluorinated amino acid used in drug design and protein engineering.
Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid: A derivative used in the synthesis of peptides and proteins.
Uniqueness
5-amino-6,6,6-trifluorohexanoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
5-amino-6,6,6-trifluorohexanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2.ClH/c7-6(8,9)4(10)2-1-3-5(11)12;/h4H,1-3,10H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAUYYLTTNDTRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)F)N)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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